REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=C)[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1.ClCCl.C[OH:17]>>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=[O:17])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1 |f:1.2|
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Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)C=C)OC)Cl
|
Name
|
dichloromethane methanol
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
ClCCl.CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Ozone gas was bubbled through for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with dimethyl sulfide (50 mL)
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Type
|
TEMPERATURE
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Details
|
The mixture was slowly warmed to room temperature
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Type
|
CONCENTRATION
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Details
|
concentrated under reduced pressure at 40° C.
|
Type
|
CUSTOM
|
Details
|
to provide a crude material
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=C(C(=N1)C=O)OC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 50.5 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |